molecular formula C8H14ClNO B15193742 Furtrethonium chloride CAS No. 6035-90-1

Furtrethonium chloride

Cat. No.: B15193742
CAS No.: 6035-90-1
M. Wt: 175.65 g/mol
InChI Key: ZZYOCRDJISDSSY-UHFFFAOYSA-M
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Chemical Reactions Analysis

Furtrethonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

Furtrethonium chloride has a wide range of scientific research applications:

Mechanism of Action

Furtrethonium chloride exerts its effects by acting as an agonist of muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of intraocular pressure, which is relevant to its use in treating glaucoma . The compound binds to the receptors, activating them and triggering downstream signaling pathways that lead to the desired therapeutic effects.

Comparison with Similar Compounds

Furtrethonium chloride can be compared to other muscarinic receptor agonists, such as pilocarpine and eserine. While all these compounds target muscarinic receptors, this compound is unique in its specific receptor interactions and therapeutic applications . Similar compounds include:

    Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.

    Eserine: Known for its role in treating glaucoma and other conditions involving muscarinic receptors.

This compound stands out due to its specific molecular structure and the unique pathways it activates .

Properties

CAS No.

6035-90-1

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

furan-2-ylmethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C8H14NO.ClH/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1

InChI Key

ZZYOCRDJISDSSY-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=CO1.[Cl-]

Origin of Product

United States

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